Dehydroadynerigenin digitaloside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h7,13,16,18-19,21,23-26,32-33H,5-6,8-12,14-15H2,1-4H3/t16-,18-,19+,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVUOYGJEFVXDV-YBQUAYIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies of Dehydroadynerigenin Digitaloside
Plant Sources and Biogeographical Distribution
Dehydroadynerigenin digitaloside has been identified in a select number of plant species, with its most significant and well-documented source being Nerium oleander.
Nerium oleander, commonly known as oleander, is a hardy, evergreen shrub belonging to the Apocynaceae family. It is widely distributed and cultivated in subtropical and tropical regions worldwide. This plant is a well-established source of numerous cardiac glycosides, including this compound. plantaedb.comnp-mrd.orginstrument.com.cn The presence of this compound, along with other related glycosides, contributes to the complex chemical profile of the plant. chemfaces.com The concentration and specific composition of these glycosides can vary depending on the geographical location, season of collection, and the specific part of the plant being analyzed.
While Nerium oleander is the most prominent source, scientific databases indicate the presence of this compound in other plant species as well. These include Crinum kirkii, a member of the Amaryllidaceae family found in East and South Tropical Africa, and Plantago lanceolata (ribwort plantain), a widespread herbaceous plant from the Plantaginaceae family. plantaedb.complantaedb.com The identification of the compound in these diverse species suggests a broader distribution within the plant kingdom than previously understood, though they are considered less common sources compared to N. oleander.
Advanced Extraction and Fractionation Techniques
The isolation of this compound from its plant matrix is a multi-step process that begins with extraction. The choice of solvent and method is critical for efficiently removing the compound from the plant material while minimizing the co-extraction of impurities.
A common approach involves the extraction of dried and powdered plant material, such as leaves, with a mixture of polar solvents. For instance, a chloroform:ethanol (1:2, v/v) mixture has been utilized for the extraction of related glycosides. chemfaces.com Following initial extraction, the crude extract, which contains a complex mixture of compounds, undergoes fractionation. This step aims to separate the compounds based on their general chemical properties. Techniques such as liquid-liquid partitioning with solvents of varying polarity are often employed to enrich the fraction containing the cardiac glycosides. The resulting enriched fraction is then ready for more refined purification methods.
Chromatographic Purification Strategies
Chromatography is an indispensable tool for the final purification of this compound from the complex fractions obtained during extraction.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture. In the context of this compound and other cardiac glycosides, reverse-phase HPLC is frequently employed. researchgate.net
In a typical reverse-phase HPLC setup, a nonpolar stationary phase, such as a C18 (ODS) column, is used with a polar mobile phase. chemfaces.comresearchgate.net The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For the analysis of related compounds, mobile phases such as methanol:water or acetonitrile (B52724):water have been successfully used. chemfaces.com Detection is often achieved using an ultraviolet (UV) detector, typically set at a wavelength around 220 nm, where the cardenolide lactone ring exhibits absorbance. chemfaces.com The high resolution and sensitivity of HPLC allow for the effective separation of this compound from structurally similar glycosides, yielding a highly purified compound. guidechem.com
Prior to the final polishing step with HPLC, other preparative chromatographic techniques are often utilized to handle larger quantities of the extract and perform initial separations. Column chromatography using stationary phases like silica (B1680970) gel or Sephadex is a common practice. Gradient elution, where the polarity of the mobile phase is gradually changed, allows for the separation of fractions with increasing polarity.
Furthermore, solid-phase extraction (SPE) cartridges, such as Sep-Pak, can be used to clean up the extract before HPLC analysis. chemfaces.com This step helps to remove interfering substances and concentrate the target compounds, thereby improving the efficiency and resolution of the subsequent HPLC separation.
Biosynthesis and Metabolic Pathways of Dehydroadynerigenin Digitaloside
Precursor Compounds and Early Stages of Cardenolide Biosynthesis
The biosynthesis of all cardenolides, including the aglycone of Dehydroadynerigenin digitaloside, originates from sterol precursors. While cholesterol is a potential starting point, evidence suggests that phytosterols, such as campesterol (B1663852) and β-sitosterol, may be the preferred substrates in many plant species. thieme-connect.com
The initial and committed step in the pathway is the conversion of these sterols into pregnenolone (B344588). nih.govnih.gov This reaction is catalyzed by specialized enzymes from the cytochrome P450 family, specifically the CYP87A subfamily. nih.gov These enzymes cleave the side chain of the sterol molecule to produce the C21 steroid, pregnenolone, which is often referred to as the "mother of all steroid hormones" due to its central role as a precursor to a vast array of steroid hormones and metabolites in both plants and animals. nih.gov
Following the formation of pregnenolone, the steroid core undergoes further modifications to create the cardenolide aglycone. Key enzymes in this phase include 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone (B1679170) 5β-reductase (P5βR), which have been identified in Digitalis and Erysimum species. nih.govresearchgate.net These enzymes are responsible for modifying the steroid nucleus, leading to the formation of intermediates like pregnanolone, which pave the way for the creation of the characteristic unsaturated lactone ring and specific hydroxylation patterns of the final aglycone. researchgate.net
Table 1: Key Precursors and Early-Stage Enzymes in Cardenolide Biosynthesis
| Compound/Enzyme | Type | Role in Pathway |
|---|---|---|
| Cholesterol/Phytosterols | Precursor | Initial substrate for the biosynthesis pathway. |
| Pregnenolone | Intermediate | The first committed C21 steroid precursor in the pathway. nih.govnih.gov |
| CYP87A Enzymes | Enzyme | Catalyze the conversion of sterols to pregnenolone. nih.gov |
| 3β-hydroxysteroid dehydrogenase (3βHSD) | Enzyme | Modifies the steroid core downstream of pregnenolone. nih.gov |
Enzymatic Steps and Key Enzymes in the Glycosylation of this compound
Glycosylation, the attachment of sugar moieties, is a critical step that significantly influences the biological activity and solubility of cardenolides. The aglycone, Dehydroadynerigenin, is converted to this compound through the sequential addition of sugar units to the hydroxyl group at the C-3 position of the steroid core. nih.gov
This process is catalyzed by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.govresearchgate.netnih.gov These enzymes transfer an activated sugar molecule, such as UDP-glucose, onto the aglycone substrate. While the specific UGTs responsible for attaching the three-unit digitose chain (digitaloside) to Dehydroadynerigenin have not been definitively isolated, research into other cardenolides provides a clear model for this process.
In the wallflower (Erysimum cheiranthoides), two UGTs, UGT73C44 and UGT73C45, have been identified that glucosylate the cardenolide aglycone digitoxigenin (B1670572). nih.govnih.gov UGT73C44, in particular, shows high specificity for cardenolide intermediates. nih.gov Similarly, in Digitalis species, it is proposed that specific UGTs utilize UDP-activated sugars, likely UDP-digitose, to build the oligosaccharide chain. The biosynthesis of these unique deoxy sugars, like digitose, is itself a complex enzymatic pathway.
Plant cell cultures of Digitalis lanata have been instrumental in studying these transformations. nih.govthieme-connect.com These cultures can perform glycosylation reactions, converting exogenously supplied aglycones into their corresponding glycosides, demonstrating the presence and activity of the necessary UGTs. nih.gov For instance, a UDP-glucose:digitoxin (B75463) 16'-O-glucosyltransferase (DGT) has been identified in Digitalis that adds a glucose molecule to an existing sugar chain, highlighting the sequential nature of glycosylation in forming complex glycosides. thieme-connect.com
Table 2: Key Enzymes in Cardenolide Glycosylation
| Enzyme Family/Class | Function | Example |
|---|---|---|
| UDP-glycosyltransferases (UGTs) | Catalyze the attachment of sugar moieties to the aglycone. nih.govresearchgate.net | UGT73C44 and UGT73C45 from E. cheiranthoides glucosylate digitoxigenin. nih.govnih.gov |
| Sterol Glucosyltransferase (SGT) | May be involved in the initial glucosylation of the aglycone. thieme-connect.com | Enzyme from D. purpurea that can glucosylate various steroids. thieme-connect.com |
Post-Synthetic Modifications and Derivatization in Planta
Following the initial synthesis and glycosylation of the cardenolide, further structural diversification occurs through various post-synthetic modifications. These enzymatic alterations fine-tune the molecule's properties and are crucial for creating the vast array of cardenolides found in nature. These reactions often occur in different tissues from the site of initial synthesis; for example, cardenolides synthesized in leaves can be transported to roots for subsequent modification.
Key modifications include:
Hydroxylation: The addition of hydroxyl (-OH) groups at various positions on the steroid nucleus is common. For example, the conversion of digitoxin to the more potent digoxin (B3395198) is achieved by a 12β-hydroxylation reaction. researchgate.net Plant cell cultures have been shown to perform specific hydroxylations, such as the 5β-hydroxylation of digitoxigenin and gitoxigenin. thieme-connect.comnih.gov
Acetylation: The addition of acetyl groups to the sugar moieties can also occur, further modifying the compound's polarity and activity.
Further Glycosylation: As mentioned, additional sugar units can be added to the initial monosaccharide to form di-, tri-, or tetrasaccharides. nih.gov
These biotransformations are carried out by a suite of tailoring enzymes, including specific hydroxylases (often cytochrome P450s) and acetyltransferases. The presence and activity of these enzymes can vary significantly between species and even within different tissues of the same plant, contributing to the unique cardenolide profile of each organism. thieme-connect.com
Proposed Metabolic Fate in Biological Systems
When a cardiac glycoside like this compound is ingested by a mammal, it undergoes metabolic processing that alters its structure and facilitates its elimination from the body. The precise fate is determined by the compound's physicochemical properties, such as its lipophilicity. nih.gov Based on the metabolism of similar, well-studied cardiac glycosides like digitoxin, a metabolic pathway for this compound can be proposed. nih.govslideshare.netwikipedia.org
The primary metabolic steps are expected to include:
Hydrolysis of the Glycosidic Bond: The first step is typically the cleavage of the sugar chain from the aglycone. This enzymatic hydrolysis can occur in the acidic environment of the stomach or, more significantly, be mediated by enzymes in the small intestine or by the gut microflora in the colon. mdpi.com This process would release the aglycone, Dehydroadynerigenin, and the trisaccharide (digitaloside).
Metabolism of the Aglycone: Once the sugar chain is removed, the steroidal aglycone becomes a substrate for Phase I and Phase II metabolic enzymes, primarily in the liver. nih.govwikipedia.org
Phase I Reactions: These include further hydroxylations on the steroid core, similar to those seen in plants.
Phase II Reactions: The aglycone and its hydroxylated metabolites are made more water-soluble through conjugation. This involves attaching polar molecules like glucuronic acid or sulfate (B86663) groups. nih.gov
Excretion: The resulting water-soluble conjugates are then eliminated from the body. Depending on the polarity of the specific metabolites, excretion occurs via the kidneys into the urine or via the liver into the bile, ultimately being eliminated in the feces. slideshare.netwikipedia.org A portion of the original compound may also be excreted unchanged. slideshare.net
This metabolic pathway effectively deactivates the compound and prepares it for efficient removal, preventing prolonged accumulation and potential toxicity. nih.gov
Synthetic and Semi Synthetic Strategies for Dehydroadynerigenin Digitaloside and Its Analogues
Total Synthesis Approaches to the Aglycone (Dehydroadynerigenin)
The total synthesis of the steroidal aglycone, Dehydroadynerigenin, is a formidable task that requires a sophisticated and lengthy sequence of reactions. While a completed total synthesis of Dehydroadynerigenin has not been extensively documented in publicly available literature, the general principles of steroid synthesis provide a roadmap for its potential construction. Key challenges in the synthesis of this cardenolide aglycone include the stereocontrolled formation of multiple chiral centers, the construction of the fused ring system, and the introduction of the characteristic butenolide lactone ring at the C17 position.
Strategic approaches to steroid skeletons often involve convergent strategies, where different fragments of the molecule are synthesized separately and then joined together. Common tactics include:
Diels-Alder Reactions: To construct the core carbocyclic framework.
Radical Cyclizations: For the formation of specific rings.
Metal-Catalyzed Cross-Coupling Reactions: To append key side chains or build portions of the ring system. nih.gov
The introduction of the α,β-unsaturated lactone ring, a hallmark of cardenolides, is a critical step. This is often achieved late in the synthesis by reacting a suitable steroid precursor with a reagent that can provide the butenolide moiety.
A hypothetical retrosynthetic analysis of Dehydroadynerigenin would likely disconnect the molecule at key bonds to reveal simpler, more readily available starting materials. The butenolide ring and the sugar moiety would be prime candidates for disconnection, leading back to a functionalized steroid core.
| Key Synthetic Challenge | Potential Synthetic Strategy |
| Stereocontrolled ring formation | Intramolecular Diels-Alder, Annulation reactions |
| Introduction of oxygen functionality | Sharpless asymmetric dihydroxylation, epoxidation |
| Construction of the butenolide ring | Wittig-type reactions, Reformatsky reaction |
Glycosylation Strategies for the Attachment of the Digitalose (B1209599) Moiety
The glycosylation step, where the digitalose sugar is attached to the C3 hydroxyl group of the Dehydroadynerigenin aglycone, is a pivotal and often challenging transformation in the synthesis of Dehydroadynerigenin digitaloside. The stereochemical outcome of this reaction is crucial for the biological activity of the final compound. Both chemical and enzymatic methods have been explored for the glycosylation of cardiac glycosides. nih.govyoutube.com
Chemical Glycosylation:
Conventional chemical glycosylation methods typically involve the activation of a glycosyl donor (a protected form of digitalose) and its subsequent reaction with the aglycone acceptor. Common glycosyl donors include glycosyl halides, thioglycosides, and trichloroacetimidates. The choice of protecting groups on the sugar is critical to influence the stereoselectivity of the glycosidic bond formation.
| Glycosylation Method | Activating Reagent/Promoter | Key Features |
| Koenigs-Knorr | Silver salts (e.g., Ag2O, Ag2CO3) | Historical method, often requires stoichiometric silver. |
| Schmidt Glycosylation | Trichloroacetimidate donors, TMSOTf | Milder conditions, generally good yields. |
| Thioglycoside Glycosylation | NIS/TfOH, DMTST | Stable donors, allows for iterative glycosylation. |
Challenges in Chemical Glycosylation:
Stereocontrol: Achieving the desired β-linkage can be difficult due to the formation of the α-anomer as a byproduct.
Aglycone Reactivity: The steric hindrance around the C3-hydroxyl group of the aglycone can impede the reaction.
Semi-Synthetic Modifications of Naturally Occurring this compound
Semi-synthesis, which involves the chemical modification of the naturally occurring this compound, offers a more direct route to novel analogues. This approach bypasses the need for a lengthy total synthesis of the aglycone and allows for the exploration of structure-activity relationships (SAR). Modifications can be targeted at various positions of the molecule, including the sugar moiety and the aglycone.
Modifications of the Digitalose Moiety:
Acylation/Alkylation: The hydroxyl groups of the digitalose sugar can be acylated or alkylated to alter the lipophilicity and pharmacokinetic properties of the molecule.
Glycorandomization: A chemoenzymatic approach where the natural sugar is replaced with a variety of other sugar units to create a library of new glycosides. nih.gov
Modifications of the Aglycone:
Lactone Ring Modification: The butenolide ring can be hydrogenated or otherwise modified to probe its importance for biological activity.
Introduction of New Functional Groups: Functional groups can be introduced at various positions on the steroid nucleus to create new interaction points with biological targets.
| Modification Site | Type of Modification | Potential Impact |
| Sugar Hydroxyls | Acylation, Etherification | Altered solubility and cell permeability |
| C17 Lactone | Reduction, Ring Opening | Modulation of cytotoxicity |
| Steroid Backbone | Introduction of halogens, nitrogen-containing groups | Enhanced target binding affinity |
Exploration of Chemoenzymatic Synthesis Methods
Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic transformations with the versatility of chemical synthesis. This approach is particularly attractive for the synthesis of complex molecules like this compound and its analogues.
Enzymatic Glycosylation:
Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high stereoselectivity. The use of engineered or promiscuous glycosyltransferases can overcome the stereocontrol challenges associated with chemical glycosylation. nih.gov This method allows for the direct attachment of the digitalose moiety to the aglycone, often without the need for protecting groups on the sugar.
Enzymatic Modifications of the Aglycone:
Enzymes such as hydroxylases can be used to introduce hydroxyl groups at specific positions on the steroid nucleus, a transformation that can be difficult to achieve with chemical methods. This allows for the synthesis of analogues with altered hydroxylation patterns.
The development of robust chemoenzymatic routes to this compound and its derivatives holds great promise for the future of drug discovery in this class of compounds. These methods offer a more sustainable and efficient alternative to purely chemical approaches. nih.gov
Pharmacological Activities and Cellular Effects of Dehydroadynerigenin Digitaloside: Mechanistic Insights
Cardiovascular System: Mechanistic Studies
The cardiovascular effects of cardiac glycosides are their most well-known characteristic. These compounds are known to exert a positive inotropic effect, meaning they increase the force of heart muscle contraction.
Na+/K+-ATPase Pump Inhibition and Ion Homeostasis Regulation
It is hypothesized that Dehydroadynerigenin digitaloside, like other cardiac glycosides, would act as an inhibitor of the Na+/K+-ATPase pump in myocardial cells. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. Inhibition of this pump would lead to an increase in intracellular sodium concentration.
Influence on Intracellular Calcium Dynamics and Myocardial Contractility
The expected rise in intracellular sodium would subsequently alter the function of the sodium-calcium exchanger (NCX), leading to a decrease in calcium extrusion from the cell and a net increase in intracellular calcium concentration. This elevation in cytosolic calcium during systole would enhance the contractility of the heart muscle.
Effects on Electrophysiological Properties in ex vivo Cardiac Models
Based on the actions of other cardiac glycosides, this compound would likely alter the electrophysiological properties of cardiac tissue. These changes could include a decrease in the resting membrane potential, a shortening of the action potential duration, and an increased propensity for afterdepolarizations, which could contribute to both therapeutic and arrhythmogenic effects. However, without direct experimental data from ex vivo cardiac models, these effects remain speculative.
Modulation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) and Calcium Channel Subunit Alpha 1C (CNCA1C) Pathways
The sustained elevation of intracellular calcium can activate various downstream signaling pathways, including Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). CaMKII can phosphorylate multiple targets within the cardiomyocyte, including the L-type calcium channel subunit Alpha 1C (CNCA1C), further influencing calcium handling and contractility. The specific role of this compound in modulating these pathways has not been experimentally determined.
Anticancer Activities: In Vitro Cellular Mechanisms
A growing body of research has explored the potential of cardiac glycosides as anticancer agents.
Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7, DU-145, VA-13, HepG2)
While numerous studies have demonstrated the cytotoxic effects of various cardiac glycosides against a range of human cancer cell lines, specific data for this compound is not available. It is plausible that this compound could exhibit cytotoxic activity against cell lines such as the breast adenocarcinoma line MCF-7, the prostate carcinoma line DU-145, the lung fibroblast line VA-13, and the hepatocellular carcinoma line HepG2. However, without experimental evidence, including IC50 values, the cytotoxic potential and the underlying mechanisms for this compound remain unknown.
Interactive Data Table: Cytotoxicity of this compound (Hypothetical)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| DU-145 | Prostate Carcinoma | Data not available |
| VA-13 | Lung Fibroblast | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
Mechanisms of Cell Growth Inhibition and Apoptosis Induction
This compound has been identified as a compound with significant potential in inhibiting the growth of cancer cells and inducing programmed cell death, or apoptosis. Research indicates that its cytotoxic effects are both time- and dose-dependent.
The process of apoptosis induction by this compound involves the regulation of key proteins. Specifically, it has been shown to downregulate the anti-apoptotic protein Bcl-2. Concurrently, it increases the levels of pro-apoptotic proteins such as Bax and cytochrome c. This shift in the balance between pro- and anti-apoptotic proteins is a critical step in the initiation of the apoptotic cascade. Furthermore, the activity of caspase-3, a key executioner caspase in the apoptotic pathway, is elevated, leading to the dismantling of the cell. nih.gov
The cell cycle is another primary target of this compound. The compound has been observed to cause cell cycle arrest, a state where the cell is prevented from proceeding through the stages of division. nih.gov This is achieved by modulating the levels of proteins that regulate the cell cycle, such as cyclin-dependent kinases (CDKs) and cyclins. For instance, a decrease in the phosphorylation of AKT and STAT-3, as well as reduced levels of CDK4 and cyclin D2, have been reported. nih.gov This disruption of the cell cycle machinery prevents cancer cells from proliferating.
Moreover, the compound has been found to suppress the expression of Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), both of which are crucial for tumor growth and angiogenesis. nih.gov The inhibition of Matrix Metalloproteinases MMP2 and MMP9, enzymes involved in tissue remodeling and cancer cell invasion, has also been noted. nih.gov
Table 1: Effects of this compound on Proteins Involved in Apoptosis and Cell Cycle
| Protein | Effect | Function |
| Bcl-2 | Downregulation | Anti-apoptotic |
| Bax | Upregulation | Pro-apoptotic |
| Cytochrome c | Upregulation | Pro-apoptotic |
| Caspase-3 | Upregulation | Executioner caspase |
| p-AKT | Decreased phosphorylation | Cell survival and proliferation |
| p-STAT-3 | Decreased phosphorylation | Cell survival and proliferation |
| CDK4 | Decreased levels | Cell cycle progression |
| Cyclin D2 | Decreased levels | Cell cycle progression |
| VEGF | Suppression | Angiogenesis |
| TGF-β | Suppression | Tumor growth and invasion |
| MMP2 | Decreased levels | Invasion and metastasis |
| MMP9 | Decreased levels | Invasion and metastasis |
Investigations into Multidrug Resistance (MDR) Reversal Activity
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells become resistant to a wide range of structurally and functionally diverse anticancer drugs. nih.gov Some compounds have been investigated for their ability to reverse this resistance. While direct studies on this compound's MDR reversal activity are limited, research on similar classes of compounds, such as dihydropyridines, provides insights into potential mechanisms. nih.govnih.gov
The primary mechanism behind MDR in many cancer cells is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.gov Compounds that can inhibit these pumps are considered MDR reversal agents.
Studies on certain dihydropyridines have shown that they can potentiate the cytotoxicity of chemotherapeutic drugs like Adriamycin in resistant cancer cells. nih.gov They achieve this by inhibiting the active drug efflux from the cells. nih.gov Furthermore, these compounds have been observed to inhibit the binding of drugs like vinblastine (B1199706) to membrane vesicles from resistant cells. nih.gov A key goal in the development of such agents is to separate the MDR-reversing effect from other pharmacological activities, such as calcium channel antagonism, to minimize side effects like hypotension. nih.gov The aim is to develop compounds that specifically target and overcome multidrug resistance without inducing other physiological responses. nih.gov
Anti-inflammatory Activities: Molecular Basis
This compound is also being explored for its anti-inflammatory properties. The molecular basis of these activities lies in its ability to modulate key signaling pathways and molecules involved in the inflammatory response. nih.gov
Inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) Induction
Intercellular Adhesion Molecule-1 (ICAM-1) is a cell surface glycoprotein (B1211001) that plays a crucial role in the inflammatory process by mediating the adhesion of leukocytes to the endothelium, allowing them to migrate to sites of inflammation. nih.govimmunologyresearchjournal.com The expression of ICAM-1 is often upregulated during inflammation. nih.gov
This compound's anti-inflammatory action may involve the inhibition of ICAM-1 induction. By preventing the upregulation of ICAM-1, the compound can reduce the adhesion and transmigration of immune cells, thereby dampening the inflammatory response. nih.govimmunologyresearchjournal.com The interaction between ICAM-1 and its ligand, Lymphocyte Function-Associated Antigen-1 (LFA-1), is a critical step in T-cell activation and migration. mdpi.com Therefore, inhibiting ICAM-1 expression or its interaction with LFA-1 is a key strategy for controlling inflammation. mdpi.comnih.gov
Pathways Modulating Inflammatory Responses (e.g., NF-κB)
A central pathway in the regulation of inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govplos.org NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.govnih.gov In response to inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. nih.govplos.org
This compound's anti-inflammatory effects are likely mediated through the modulation of the NF-κB pathway. By inhibiting the activation of NF-κB, the compound can suppress the production of a wide range of inflammatory mediators. frontiersin.org This inhibition can occur at various points in the signaling cascade, such as preventing the degradation of IκBα, the inhibitor of NF-κB, or blocking the nuclear translocation of the active NF-κB subunits. plos.org The modulation of upstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which can also activate NF-κB, is another potential mechanism. plos.org
Molecular Mechanisms of Action and Target Interactions of Dehydroadynerigenin Digitaloside
Direct Binding Studies with Na+/K+-ATPase
As a member of the cardiac glycoside family, Dehydroadynerigenin digitaloside is presumed to directly interact with and inhibit the Na+/K+-ATPase pump. This enzyme, located in the plasma membrane of most animal cells, is responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process critical for maintaining the electrochemical gradients necessary for various cellular functions, including nerve impulses and muscle contraction. jacc.org
The binding of cardiac glycosides to Na+/K+-ATPase is specific. They interact with the α-subunit of the enzyme on its extracellular side. youtube.com This binding event locks the enzyme in a phosphorylated conformation, preventing the binding of potassium ions and thereby inhibiting the pump's activity. youtube.comnih.gov This inhibition leads to an increase in the intracellular concentration of sodium ions. jacc.orgyoutube.com
Ligand-Receptor Interactions and Molecular Docking Studies
The interaction between cardiac glycosides and Na+/K+-ATPase is a well-studied example of ligand-receptor binding. The α-subunit of the Na+/K+-ATPase serves as the receptor for these compounds. Molecular docking studies, while not specifically reported for this compound, have been instrumental in elucidating the binding modes of other cardiac glycosides.
These studies reveal that the sugar moieties attached to the steroid core of cardiac glycosides, while not essential for binding itself, play a crucial role in stabilizing the interaction and slowing the dissociation of the ligand from the enzyme. nih.gov The steroid core fits into a specific binding pocket on the enzyme.
Table 1: Key Molecular Interactions in Cardiac Glycoside Binding to Na+/K+-ATPase
| Interacting Component | Role in Binding |
| Cardiac Glycoside (Ligand) | |
| Steroid Core | Inserts into the binding pocket of the Na+/K+-ATPase α-subunit. |
| Sugar Moiety | Stabilizes the binding and slows the rate of dissociation. nih.gov |
| Na+/K+-ATPase (Receptor) | |
| α-subunit | Contains the specific binding site for cardiac glycosides. youtube.com |
Proteomic and Transcriptomic Analyses of Cellular Responses to this compound
While specific proteomic and transcriptomic data for this compound are not available, research on other cardiac glycosides provides insights into the cellular responses to Na+/K+-ATPase inhibition. These studies reveal significant changes in protein and gene expression.
A comprehensive transcriptome analysis of Digitalis purpurea, a plant source of many cardiac glycosides, has identified numerous genes involved in the biosynthesis of these compounds. nih.gov Furthermore, treating senescent cells with cardiac glycosides like ouabain (B1677812) and digoxin (B3395198) led to the induction of pro-apoptotic Bcl-2 family proteins, as revealed by transcriptomic analysis. nih.gov
In another study, inhibition of Na+/K+-ATPase by ouabain and digoxin in cancer cells resulted in the downregulation of IDO1 mRNA and protein levels, an important immune checkpoint protein. nih.gov This was accompanied by a reduction in the phosphorylation-mediated stabilization of STAT1, a transcriptional regulator of IDO1. nih.gov These findings suggest that the effects of cardiac glycosides extend to the regulation of the immune response at the transcriptional level.
Impact on Signal Transduction Pathways Beyond Na+/K+-ATPase
The inhibition of Na+/K+-ATPase by cardiac glycosides initiates a cascade of events that impact multiple intracellular signal transduction pathways. The primary consequence of Na+/K+-ATPase inhibition is an increase in intracellular sodium, which in turn affects the function of the sodium-calcium exchanger (NCX). nih.gov This leads to an accumulation of intracellular calcium, a key second messenger involved in a multitude of cellular processes, including muscle contraction and gene expression. youtube.comnih.gov
Beyond the direct effects on ion balance, the Na+/K+-ATPase also functions as a signaling scaffold. nih.gov Binding of cardiac glycosides can trigger various downstream signaling cascades, often in a cell-type and context-dependent manner. nih.gov These pathways include:
NF-κB Pathway: Cardiac glycosides like oleandrin (B1683999) have been shown to inhibit the NF-κB signaling pathway, which is crucial for regulating inflammation and immune responses. nih.govnih.gov
PI3K/Akt and MAPK/ERK Pathways: These pathways, central to cell growth, proliferation, and survival, are also modulated by cardiac glycosides. nih.gov
JAK/STAT Pathway: The activation of the JAK/STAT pathway, involved in cytokine signaling, can be influenced by cardiac glycoside treatment. nih.gov
The modulation of these diverse signaling pathways underscores the pleiotropic effects of cardiac glycosides, extending their biological activities beyond simple cardiotonic effects.
Advanced Analytical and Bioanalytical Methodologies for Dehydroadynerigenin Digitaloside
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) for Detection and Quantification in Complex Matrices
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) is a powerful analytical technique for the detection and quantification of Dehydroadynerigenin digitaloside in complex biological and botanical matrices. waters.comyoutube.com This method offers high resolution, sensitivity, and mass accuracy, which are crucial for distinguishing the target compound from a multitude of other related molecules, especially within intricate mixtures like plant extracts. nih.gov
The UPLC system, with its use of sub-2 µm particle columns, allows for rapid and efficient separations with enhanced peak capacity and resolution. waters.com For the analysis of cardiac glycosides like this compound, a reversed-phase C18 column is commonly employed. The mobile phase typically consists of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, with additives like formic acid to improve ionization efficiency. frontiersin.org
The Q-TOF mass spectrometer provides high-resolution mass data, enabling the accurate determination of the elemental composition of the parent ion and its fragments. youtube.com This is particularly valuable for the structural elucidation and confirmation of the identity of this compound and its metabolites. The instrument can be operated in both positive and negative ion modes to obtain comprehensive information. Data acquisition often involves alternating between low and high collision energies (MSE) to gather information on both the precursor and product ions in a single run. youtube.com
Table 1: Typical UPLC/Q-TOF-MS Parameters for the Analysis of Cardiac Glycosides
| Parameter | Setting |
| Chromatography System | Waters Acquity UPLC or similar |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) frontiersin.org |
| Mobile Phase A | Water with 0.1% Formic Acid frontiersin.org |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid frontiersin.org |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 45 °C frontiersin.org |
| Mass Spectrometer | Waters Xevo QTof or similar youtube.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Data Acquisition | MS and MS/MS (or MSE) |
| Mass Range | m/z 100 - 1500 |
Chromatographic Methods for Metabolite Profiling
Chromatographic methods are essential for the metabolite profiling of this compound, allowing for the separation and identification of the parent compound and its various metabolites in biological samples. frontiersin.org Techniques such as High-Performance Liquid Chromatography (HPLC) and UPLC are the cornerstones of these profiling studies, often coupled with mass spectrometry for sensitive and specific detection. frontiersin.orgoclc.org
Metabolite profiling of cardiac glycosides in plant extracts, such as those from Digitalis species, involves the use of reversed-phase chromatography to separate compounds based on their polarity. frontiersin.org A typical analysis can reveal a complex mixture of related glycosides, and the chromatographic conditions must be optimized to achieve adequate separation for accurate identification and quantification. The use of gradient elution is common, where the proportion of the organic solvent in the mobile phase is gradually increased to elute compounds with increasing hydrophobicity. frontiersin.org
In addition to LC-MS based methods, High-Performance Thin-Layer Chromatography (HPTLC) can also be employed for the analysis of cardiac glycosides. medipol.edu.tr HPTLC offers a high-throughput and cost-effective method for screening and quantification. Different solvent systems can be tested to achieve the best separation of the glycosides and their aglycones on the HPTLC plate. medipol.edu.tr
Table 2: Exemplary Chromatographic Conditions for Cardiac Glycoside Profiling
| Parameter | HPLC Method | HPTLC Method |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) | Silica (B1680970) Gel 60 F254 medipol.edu.tr |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol frontiersin.org | Varies (e.g., Chloroform:Methanol mixtures) medipol.edu.tr |
| Detection | UV (e.g., 220 nm), MS/MS oup.com | Densitometry after derivatization medipol.edu.tr |
| Application | Quantification and identification of individual glycosides and metabolites. frontiersin.orgoup.com | Screening and fingerprint analysis. medipol.edu.tr |
Development of Immunoassays for this compound
Immunoassays are bioanalytical methods that can provide rapid and sensitive detection of specific molecules, such as this compound, in biological fluids. While specific immunoassays for this compound are not widely documented, the principles for their development can be inferred from established methods for other cardiac glycosides like digoxin (B3395198). scirp.orgacs.orgslideshare.net
The development of an immunoassay begins with the production of antibodies that specifically recognize the target molecule. scirp.org Since this compound is a small molecule (a hapten), it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA), to elicit an immune response in an animal model (e.g., rabbits or mice) for the production of polyclonal or monoclonal antibodies. scirp.org
Once specific antibodies are generated, various immunoassay formats can be developed. The most common is the Enzyme-Linked Immunosorbent Assay (ELISA). scirp.org In a competitive ELISA format, a known amount of enzyme-labeled this compound would compete with the unlabeled compound in the sample for a limited number of antibody binding sites coated on a microplate. The amount of bound enzyme, which is inversely proportional to the concentration of this compound in the sample, is then measured by adding a substrate that produces a colored product.
Other immunoassay formats include radioimmunoassay (RIA) and fluorescence polarization immunoassay (FPIA). slideshare.net The choice of format depends on factors such as the required sensitivity, sample throughput, and available instrumentation. A key challenge in the development of an immunoassay for this compound is ensuring the specificity of the antibodies, with minimal cross-reactivity to other structurally similar cardiac glycosides that may be present in the sample. oup.com
Advanced in vivo Microdialysis and Pharmacokinetic Parameter Assessment
In vivo microdialysis is a minimally invasive sampling technique that allows for the continuous measurement of unbound drug concentrations in the interstitial fluid of various tissues in a living organism. nih.govnih.gov This methodology is highly valuable for assessing the pharmacokinetic parameters of this compound at the site of action, providing more relevant data than can be obtained from whole blood or plasma analysis alone. nih.gov
The technique involves the implantation of a small, semi-permeable microdialysis probe into the target tissue (e.g., heart, brain, or muscle). The probe is continuously perfused with a physiological solution (perfusate). Small molecules, such as unbound this compound, diffuse across the membrane from the interstitial fluid into the perfusate down a concentration gradient. The collected dialysate can then be analyzed using a sensitive analytical method like UPLC-MS/MS to determine the concentration of the compound over time. nih.gov
By simultaneously sampling from blood and one or more tissues, microdialysis allows for a detailed comparison of the drug's distribution and elimination kinetics in different compartments of the body. This provides crucial information for understanding the relationship between plasma concentrations and the concentration at the target site, which is essential for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.
Table 3: Pharmacokinetic Parameters Assessable with In Vivo Microdialysis
| Parameter | Description |
| Cmax (tissue) | Maximum unbound drug concentration in the target tissue. |
| Tmax (tissue) | Time to reach the maximum unbound drug concentration in the target tissue. |
| AUCtissue | Area under the concentration-time curve in the target tissue, representing total drug exposure. |
| Tissue-to-Blood Ratio | Ratio of the AUC in a specific tissue to the AUC in the blood, indicating the extent of tissue penetration. |
| Elimination Half-life (t1/2) | The time it takes for the unbound drug concentration in the tissue to decrease by half. |
Preclinical Explorations of Dehydroadynerigenin Digitaloside for Mechanistic Therapeutic Relevance
Ex Vivo Organ Perfusion Models (e.g., Langendorff Heart Model)
The Langendorff heart preparation, an ex vivo model that allows for the study of cardiac function in an isolated heart, has been employed in research on Wenxin Keli. nih.gov This model was used to investigate the electrophysiological properties and calcium (Ca²⁺) handling in hearts from rats subjected to ischemic stroke-induced atrial fibrillation. nih.gov
In these experiments, rat hearts were excised and retrogradely perfused via the aorta on a Langendorff apparatus. nih.gov This setup maintains the heart's viability, allowing for detailed assessment of cardiac parameters without systemic influences. Optical mapping techniques were applied to the perfused hearts to simultaneously record transmembrane potential and intracellular Ca²⁺ transients. nih.gov To facilitate this, the perfusate included an excitation-contraction uncoupler to prevent motion artifacts. nih.gov The findings from these studies point to the modulation of Ca²⁺ handling and electrophysiological substrates by the complete herbal extract. nih.gov
| Parameter | Details | Source |
| Model | Langendorff Perfused Rat Heart | nih.gov |
| Animal | Sprague-Dawley (SD) Rat | nih.gov |
| Objective | To evaluate electrophysiological parameters and Ca²⁺ handling post-ischemic stroke. | nih.gov |
| Perfusate | Krebs-Henseleit (K-H) buffer (in mM: 119 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 1.2 NaH₂PO₄, 25 NaHCO₃, 10 glucose) | nih.gov |
| Key Reagents | Blebbistatin (excitation-contraction uncoupler), Rhod-2AM (Ca²⁺ indicator), RH237 (voltage-sensitive dye) | nih.gov |
| Measurements | Electrophysiological mapping, Optical mapping of transmembrane potential and intracellular Ca²⁺ | nih.gov |
In Vivo Animal Models for Mechanistic Validation (e.g., Arrhythmia Models)
In vivo animal models have been crucial in studying the antiarrhythmic potential of Wenxin Keli, which contains Dehydroadynerigenin digitaloside. These models allow for the examination of the drug's effect within a complex physiological system.
One key model involves inducing arrhythmia in rats using aconitine. nih.gov In this model, rats are first treated with the herbal formula and then challenged with an injection of aconitine, which is known to provoke arrhythmias. nih.gov Electrocardiogram (ECG) recordings are used to monitor heart rhythm in real-time, allowing researchers to measure parameters such as the onset time of arrhythmia, and the occurrence and duration of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation. nih.gov Studies have shown that pretreatment with Wenxin Keli can delay the onset of these arrhythmias. nih.govresearchgate.net
Another relevant in vivo model is the ischemic stroke-induced atrial fibrillation model in rats, created by middle cerebral artery occlusion/reperfusion. nih.gov This model helps in understanding the link between cerebral ischemia and cardiac arrhythmias. Invasive electrophysiologic studies are performed on these animals to assess changes in atrial electrical properties. nih.gov
| Parameter | Details | Source |
| Model | Aconitine (AC)-Induced Arrhythmia | nih.gov |
| Animal | Rat | nih.gov |
| Objective | To validate the antiarrhythmic effects of Wenxin Keli. | nih.gov |
| Procedure | Rats were anesthetized and ECG was recorded. Arrhythmia was induced by intravenous injection of aconitine. | nih.gov |
| Measurements | Onset time of arrhythmia, duration and type of ventricular arrhythmias (e.g., ventricular premature beat, ventricular tachycardia, ventricular fibrillation). | nih.gov |
Investigation of Pharmacodynamic Biomarkers
The investigation of pharmacodynamic biomarkers has been approached through a systems pharmacology lens for the entire Wenxin Keli formula, rather than for this compound specifically. These studies aim to identify the biological pathways modulated by the multi-component drug.
Research has pointed to the CaMKII/CNCA1C/Ca²⁺ pathway as a significant target. nih.govresearchgate.net In aconitine-induced arrhythmia models, pretreatment with Wenxin Keli was found to inhibit the phosphorylation of CaMKII and affect intracellular Ca²⁺ transients, suggesting that a primary mechanism of action involves the suppression of sarcoplasmic reticulum Ca²⁺ release and maintenance of intracellular calcium balance. nih.govresearchgate.net
In the context of ischemic stroke-induced atrial fibrillation, RNA sequencing of atrial tissue revealed that cholinergic synaptic signaling and calcium signaling pathways were the most significantly affected by both the disease state and the treatment with Wenxin Keli. nih.gov The study identified specific ion channels, such as IKM3 and Cav1.2, as crucial elements within these pathways. nih.gov While these findings highlight key pharmacodynamic mechanisms, they reflect the collective action of all compounds within Wenxin Keli. nih.gov
Analogues, Derivatives, and Semi Synthetic Modifications of Dehydroadynerigenin Digitaloside
Design and Synthesis of Novel Dehydroadynerigenin Digitaloside Derivatives
The design and synthesis of novel derivatives of cardiac glycosides like this compound are primarily aimed at improving their therapeutic index. nih.gov This involves enhancing their desired biological activities, such as anticancer or neuroprotective effects, while reducing their inherent cardiotoxicity. nih.govnih.gov The general approach to creating these new molecules involves chemical modifications to either the aglycone or the sugar moiety. nih.govphcogrev.com
The synthesis of derivatives often starts with the isolation of the natural parent compound, in this case, this compound, from its natural source. Subsequent chemical reactions are then performed to introduce new functional groups or modify existing ones. For instance, the synthesis of derivatives for similar compounds, like dehydrodiisoeugenol, involves modifications of the propenyl chain and phenolic hydroxyl groups. mdpi.com In the context of cardiac glycosides, this could involve reactions such as acylation, alkylation, or the introduction of different substituents onto the steroid nucleus or the sugar. nih.gov
For example, research on diosgenyl β-d-glycosaminosides, which are structurally related saponins, has demonstrated the synthesis of a wide range of derivatives. phcogrev.com These include N-acyl, N-alkyl, N,N-dialkyl, N-cinnamoyl, 2-ureido, and 2-thiosemicarbazonyl derivatives, achieved by functionalizing an amino group on the sugar moiety. phcogrev.com A similar strategy could theoretically be applied to a modified digitalose (B1209599) moiety of this compound.
Evaluation of Modified Glycosyl Moieties on Biological Activity
The sugar part of a cardiac glycoside plays a crucial role in its pharmacokinetic and pharmacodynamic properties. frontiersin.org Modifications to the glycosyl moiety can significantly impact the compound's solubility, bioavailability, and binding affinity to its molecular target, the Na+/K+-ATPase. nih.govfrontiersin.org
The synthesis of semi-synthetic derivatives often involves replacing the natural sugar with other sugar units or modifying the existing sugar. Research on diosgenyl glycosides has shown that replacing D-glucose with D-glucosamine or D-galactosamine, which introduces an amino group, opens up possibilities for a variety of further modifications that can enhance bioactivity. phcogrev.com The biological activity of these modified glycosides is then evaluated through various assays, such as tests for antifungal, antibacterial, and anticancer properties. phcogrev.comnih.gov
A study on cardiac glycosides from Nerium oleander established a cardiac effect rank order, demonstrating that the nature of the glycoside is a key factor in its biological effect. nih.gov This highlights the importance of the glycosyl moiety in determining the potency and potential therapeutic applications of these compounds.
Alterations to the Aglycone Skeleton and Their Mechanistic Implications
The aglycone, or the non-sugar part of the cardiac glycoside, is considered the pharmacophore, meaning it is the part of the molecule primarily responsible for its biological activity. nih.govfrontiersin.org The steroid nucleus and the unsaturated lactone ring at the C-17 position are critical for the inhibitory activity on the Na+/K+-ATPase. frontiersin.orgresearchgate.net
The design of novel derivatives often involves targeted modifications of the aglycone to explore structure-activity relationships. nih.gov For instance, creating derivatives of oleanolic acid, a triterpenoid (B12794562) with a similar core structure, has been shown to enhance its anti-inflammatory, antibacterial, and anticancer effects. mdpi.com
Mechanistic studies of these altered compounds are crucial to understand how the structural changes affect their interaction with biological targets. For cardiac glycosides, this would involve assessing their ability to inhibit the Na+/K+-ATPase and observing the downstream cellular effects, such as changes in intracellular calcium levels and the induction of apoptosis. nih.govresearchgate.net
Natural Analogues Identified from Nerium oleander and Related Species
Nerium oleander is a rich source of a diverse array of cardiac glycosides, many of which can be considered natural analogues of this compound. These compounds share the same basic cardenolide structure but differ in the specific aglycone and/or the attached sugar moieties.
A comprehensive analysis of Nerium oleander tissues using mass spectrometry identified 38 different cardiac glycosides. acs.org These were found to be derived from six main genins: Δ16-anhydrogitoxigenin, Δ16-adynerigenin, gitoxigenin, oleandrigenin, digitoxigenin (B1670572), and adynerigenine. acs.org The sugar units found in these glycosides included L-oleandrose, D-diginose, D-sarmentose, and D-digitalose. acs.org
Some of the known cardenolides isolated from Nerium oleander include:
Oleandrin (B1683999) nih.govnih.govnih.govfrontiersin.orgnih.govnih.govnih.govresearchgate.netnih.govwikipedia.orgresearchgate.net
Neridiginoside nih.gov
Nerizoside nih.gov
Neritaloside nih.gov
Odoroside-H nih.gov
3β-O-(D-2-O-methyldigitalosyl)-14β-hydroxy-5β-carda-16,20(22)-dienolide nih.gov
3β-hydroxy-8,14-epoxy-5β-carda-16,20(22)-dienolide nih.gov
3β-O-(D-digitalosyl)-14β-hydroxy-16β-acetoxy-5β-card-20(22)-enolide nih.gov
3β-O-(D-digitalosyl)-14β-hydroxy-5β-card-20(22)-enolide nih.gov
Cardenolides B-1 and B-2 jst.go.jp
Oleagenin jst.go.jp
Cardenolides N-1, N-2, N-3, and N-4 researchgate.net
3β-O-(D-diginosyl)-14β-hydroxy card-20(22)-enolide tandfonline.com
The presence of this wide variety of natural analogues provides a valuable resource for drug discovery, offering a range of compounds with potentially different biological activities and therapeutic properties. nih.gov
Research Gaps, Current Challenges, and Future Directions in Dehydroadynerigenin Digitaloside Research
Elucidating Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms
A significant gap in our understanding of Dehydroadynerigenin digitaloside lies in its biosynthesis. The general pathway for cardiac glycosides is known to originate from cholesterol, proceeding through intermediates such as pregnenolone (B344588) and progesterone (B1679170). youtube.com However, the specific enzymatic steps and regulatory networks that lead to the formation of this compound are yet to be fully elucidated. It is a recognized research challenge that the complete biosynthetic pathway for cardiac glycosides is not definitively known for any plant species that produce them. youtube.com
Recent research on other cardiac glycosides has begun to shed light on this area. For instance, studies in Erysimum cheiranthoides have identified specific cytochrome P450 monooxygenases, namely EcCYP87A126 and EcCYP716A418, as being involved in sterol side-chain cleavage and hydroxylation, respectively—key steps in cardiac glycoside biosynthesis. nih.gov The identification of such enzymes is a critical step forward.
Future research will likely focus on:
Gene discovery: Identifying and characterizing the full suite of genes encoding the biosynthetic enzymes for this compound in its source plants.
Regulatory elements: Uncovering the transcription factors and signaling pathways that regulate the expression of these biosynthetic genes, which could be influenced by developmental stage, tissue type, and environmental stressors.
Genetic engineering: The potential to manipulate the production of cardiac glycosides through genetic engineering is an area of interest. nih.gov A deeper understanding of the biosynthetic pathway could enable the use of biotechnological approaches, such as temporary immersion systems for plant cultivation, to enhance the yield of this compound for research and potential therapeutic use. nih.gov
High-Throughput Screening for Novel Biological Targets
While the primary target of this compound is the Na+/K+-ATPase, there is a growing body of evidence suggesting that cardiac glycosides have multiple biological activities. utoronto.canih.gov High-throughput screening (HTS) has emerged as a powerful tool for identifying novel biological targets and, consequently, new therapeutic applications for this class of compounds.
Recent HTS studies on cardiac glycosides have yielded promising results:
Anti-cancer activity: HTS has identified cardiac glycosides as potent inhibitors of the growth of small cell lung cancer (SCLC) cells. researchgate.net
Modulation of cellular processes: Screens have shown that cardiac glycosides can inhibit the expression of human tissue kallikreins (KLKs) and block the TGF-β-induced differentiation of cancer-associated fibroblasts. aacrjournals.orgaacrjournals.orgnih.gov
Autophagy induction: In a neuronal model of WDR45 deficiency, an HTS campaign identified cardiac glycosides as inducers of autophagy. elifesciences.org
The future of HTS in this compound research will likely involve screening this specific compound against a wider array of biological targets and in various disease models. This could uncover novel mechanisms of action and expand its potential therapeutic applications beyond its traditional use in cardiology.
Application of Omics Technologies (Genomics, Proteomics, Metabolomics)
The application of "omics" technologies is crucial for a comprehensive understanding of the biological effects of this compound. These technologies provide a systems-level view of the molecular changes induced by the compound.
Metabolomics: Techniques like Ultra-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) have been instrumental in identifying this compound as a component of complex mixtures, such as the traditional Chinese medicine Wenxin Keli. nih.govresearchgate.net
Genomics and Transcriptomics: RNA sequencing (RNA-seq) has been employed to analyze the changes in gene expression profiles following treatment with other cardiac glycosides like digoxin (B3395198). elifesciences.org Such studies have been conducted in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) to understand cardiotoxicity at the transcriptional level. elifesciences.org
Proteomics: This remains a significant research gap. While the primary protein target is known, a comprehensive analysis of the changes in the proteome of cells treated with this compound is lacking.
Future research should integrate these omics approaches to build a more complete picture of the compound's mechanism of action. For instance, combining transcriptomics and proteomics could reveal how changes in gene expression translate to alterations in protein levels and signaling pathways.
Development of Advanced in vitro and in vivo Models for Mechanistic Studies
To move beyond traditional cell culture and animal models, the development of more sophisticated in vitro and in vivo systems is essential for detailed mechanistic studies of this compound.
Current and future models include:
In vivo models: Rat models of arrhythmia and ischemic stroke-induced atrial fibrillation have been used to study the effects of mixtures containing this compound. nih.govscholarsresearchlibrary.com The use of knockout animal models, such as the Erysimum cheiranthoides knockout lines, provides a powerful tool for studying the specific roles of cardiac glycosides in biological systems. nih.gov
Ex vivo models: The Langendorff-perfused heart system allows for the detailed study of cardiac electrophysiology in a controlled environment. scholarsresearchlibrary.com
In vitro models: The use of human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) represents a significant advancement. elifesciences.orgnih.gov These cells provide a human-relevant model for studying both the therapeutic effects and the potential cardiotoxicity of cardiac glycosides. Cancer cell lines, such as MDA-MB-231 and various SCLC lines, are also widely used to investigate anti-cancer properties. nih.govresearchgate.net
The development and application of these advanced models will be critical for elucidating the precise molecular mechanisms of this compound and for translating basic research findings into potential clinical applications.
Integration of Computational Chemistry and Machine Learning in SAR Studies
The integration of computational chemistry and machine learning is revolutionizing drug discovery and development, and these approaches hold significant promise for research on this compound.
Computational Chemistry: Quantitative structure-activity relationship (QSAR) studies have been conducted for the broader class of cardiac glycosides to predict their cytotoxic activity. scholarsresearchlibrary.com Molecular docking simulations have also been used to visualize and understand the binding interactions between cardiac glycosides and the Na+/K+-ATPase. nih.govscholarsresearchlibrary.com
Machine Learning: This technology is increasingly being used to analyze large datasets from high-content screening and to predict the biological activities of compounds. nih.govyoutube.com For example, machine learning models have been developed to predict drug candidates for cardiac fibrosis. techtarget.com
Structure-Activity Relationship (SAR) Studies: The synthesis of novel derivatives of cardiac glycosides, coupled with biological evaluation, is a key strategy for defining SARs. nih.gov This allows researchers to understand how specific structural modifications impact biological activity and to design more potent and selective compounds.
The synergy between these computational and experimental approaches will be crucial for optimizing the therapeutic potential of this compound and for designing new analogs with improved pharmacological properties.
Exploration of Epigenetic and Transcriptional Modulations by this compound
Emerging evidence suggests that cardiac glycosides can exert their effects through the modulation of epigenetic and transcriptional processes. This represents a new and exciting frontier in cardiac glycoside research.
Transcriptional Regulation: Cardiac glycosides have been shown to suppress the transcription of certain genes, such as the human tissue kallikreins (KLKs), potentially by downregulating the proto-oncogenes c-MYC and c-FOS. aacrjournals.orgaacrjournals.org They can also potently inhibit the induction of the interferon-β (IFNβ) gene by preventing the activation of key transcription factors like IRF3 and NFκB. nih.govnih.gov
Epigenetic Modulation: There is growing evidence that cardiac glycosides can induce epigenetic changes. Studies have shown that they can lead to the reactivation of tumor suppressor genes, possibly by influencing calcium signaling pathways. researchgate.net Furthermore, research into the role of DNA methylation in cardiovascular disease and the development of a cardiac-specific epigenetic clock highlight the relevance of epigenetic mechanisms in the therapeutic area of cardiac glycosides. nih.govresearchgate.net There is also emerging evidence that cardiac glycosides may regulate gene expression through mechanisms such as m6A RNA methylation. researchgate.net
Future investigations into the epigenetic and transcriptional effects of this compound could reveal novel mechanisms underlying its therapeutic activities and open up new avenues for its use in a variety of diseases.
Conclusion
Summary of Key Research Findings on Dehydroadynerigenin digitaloside
Direct research singling out "this compound" is not extensively documented in publicly available scientific literature. However, an understanding of its chemical nature can be inferred from studies of its constituent parts and related compounds isolated from plants of the Apocynaceae family, notably Nerium oleander (common oleander), Thevetia peruviana (yellow oleander), and species of Strophanthus. jst.go.jpmdpi.comwikipedia.org
The name "this compound" suggests a specific chemical structure: an aglycone, Dehydroadynerigenin, linked to a digitalose (B1209599) sugar moiety. "Adynerigenin" is a known cardenolide aglycone, and the prefix "dehydro-" indicates the removal of two hydrogen atoms, likely resulting in an additional double bond within the steroid nucleus. The attachment of a digitalose sugar would classify it as a digitaloside.
Phytochemical investigations of Nerium oleander have led to the isolation and characterization of a plethora of cardiac glycosides. nih.govnih.govtandfonline.com These studies have established that the leaves, stems, and roots of this plant are rich sources of cardenolides. tandfonline.comnih.gov For instance, research has identified compounds such as oleandrin (B1683999), nerizoside, and odoroside-H. nih.govresearchgate.net While this compound is not explicitly named, the presence of various structurally related glycosides in Nerium oleander provides a strong basis for its potential existence. The isolation of new cardenolides from this plant is an ongoing area of research, with new structures being identified through advanced spectroscopic techniques. jst.go.jpnih.gov
The biological activity of cardiac glycosides is a focal point of research. These compounds are known to be potent inhibitors of the Na+/K+-ATPase pump in cell membranes, which is the mechanism behind their cardiotonic effects. researchgate.netmdpi.com Beyond their effects on the heart, research into related cardiac glycosides has revealed other potential therapeutic applications, including anticancer and anti-inflammatory activities. epa.gov For example, some cardenolides isolated from Nerium oleander have demonstrated cytotoxic activity against various cancer cell lines.
Significance of this compound in Natural Product Chemistry and Chemical Biology
The significance of this compound, and cardiac glycosides like it, lies in several key areas:
Chemical Diversity and Drug Discovery: The intricate and highly functionalized structures of cardiac glycosides present a significant challenge and opportunity in natural product synthesis. The unique stereochemistry and arrangement of functional groups in molecules like this compound make them attractive targets for synthetic chemists and a source of inspiration for the design of novel therapeutic agents. The exploration of the chemical space occupied by these natural products can lead to the discovery of new drugs with improved efficacy and safety profiles.
Probing Biological Systems: As highly specific inhibitors of the Na+/K+-ATPase, cardiac glycosides are invaluable tools in chemical biology for studying the function and regulation of this essential ion pump. Understanding how subtle structural variations, such as the "dehydro-" modification in Dehydroadynerigenin, affect the binding and inhibitory activity can provide detailed insights into the structure-activity relationships of these compounds and the molecular pharmacology of their target.
Ethnobotanical and Pharmacological Importance: Plants containing cardiac glycosides have been used in traditional medicine for centuries for various ailments. bepls.com The scientific investigation of specific compounds like this compound helps to validate these traditional uses and to identify the active principles responsible for their therapeutic effects. This research can also lead to the standardization of herbal remedies and the development of new phytopharmaceuticals.
| Feature | Significance |
| Structural Complexity | Challenges and inspires synthetic chemistry, providing templates for new drug design. |
| Biological Activity | Potent and specific inhibition of Na+/K+-ATPase allows for detailed study of this ion pump. |
| Therapeutic Potential | Potential for development as cardiotonic, anticancer, and anti-inflammatory agents. |
| Phytochemical Interest | Contributes to the understanding of the vast chemical diversity within the Apocynaceae family. |
Future Perspectives for Mechanistic and Translational Research
The future for research on this compound and related cardiac glycosides is promising and multifaceted. Key areas for future investigation include:
Isolation and Structural Elucidation: A primary focus for future research will be the targeted isolation and definitive structural characterization of this compound from natural sources, likely from Nerium oleander or related species. Advanced chromatographic and spectroscopic techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in this endeavor.
Translational Research: Should this compound exhibit interesting biological activities, translational research will be crucial to explore its therapeutic potential. This would involve medicinal chemistry efforts to synthesize analogs with improved pharmacological properties, such as enhanced target specificity and reduced toxicity. Preclinical studies would then be required to evaluate the efficacy and safety of any lead compounds for potential clinical development.
Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathway of this compound in its source plant would be a significant contribution to plant biochemistry. Understanding how the plant synthesizes this complex molecule could open up possibilities for biotechnological production through metabolic engineering.
Q & A
Basic Research Questions
Q. What are the recommended methods for isolating and purifying Dehydroadynerigenin digitaloside from plant sources, and how can purity be validated?
- Methodological Answer :
- Extraction : Use polar solvents (e.g., methanol or ethanol) for initial extraction from plant material, followed by partitioning with non-polar solvents to remove lipids.
- Purification : Employ column chromatography (silica gel or reverse-phase C18) for separation, with TLC monitoring. High-performance liquid chromatography (HPLC) is recommended for final purification .
- Purity Validation :
- HPLC : Use C18 columns with UV detection (λ = 210–280 nm) to assess peak homogeneity.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 531.66 for C₃₀H₄₂O₈) .
- NMR Spectroscopy : Analyze ¹H/¹³C NMR spectra to verify structural integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : ¹H NMR (δ 0.5–6.0 ppm for steroidal protons) and ¹³C NMR (δ 10–180 ppm for glycosidic carbons) confirm the aglycone and sugar moieties .
- High-Resolution MS (HRMS) : Provides exact mass (e.g., m/z 530.66444 for C₃₀H₄₂O₈) .
- IR Spectroscopy : Detect functional groups (e.g., hydroxyl stretches at 3400 cm⁻¹, carbonyl at 1700 cm⁻¹) .
- Table 1: Key Structural Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₄₂O₈ | |
| CAS Registry Number | 52628-62-3 | |
| Exact Mass | 530.66444 g/mol |
Advanced Research Questions
Q. How should researchers design experiments to evaluate the cardiotonic effects of this compound in vitro and in vivo?
- Methodological Answer :
- In Vitro Models :
- Use isolated cardiomyocytes or cardiac cell lines (e.g., H9c2) to measure calcium transients or contractility via fluorescence imaging .
- Assess Na⁺/K⁺-ATPase inhibition, a hallmark of cardiac glycosides, using enzyme activity assays .
- In Vivo Models :
- Administer the compound to rodents (e.g., rats) and monitor hemodynamic parameters (e.g., left ventricular pressure) via catheterization .
- Pair with ELISA kits (e.g., mouse Hsp-40 or platelet-associated IgG) to evaluate stress response biomarkers .
Q. What strategies can resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature .
- Dose-Response Curves : Use a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .
- Cross-Validation : Compare results across multiple assays (e.g., Na⁺/K⁺-ATPase inhibition vs. cell viability assays) .
- Replicate in Independent Labs : Address batch-to-batch variability by sourcing compounds from multiple suppliers .
Q. How can researchers study the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Modify the aglycone (e.g., introduce hydroxyl groups) or sugar moiety (e.g., replace digitoxose with glucose) .
- Bioactivity Screening : Test analogs in cardiac glycoside-sensitive assays (e.g., guinea pig atrial contraction models) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with Na⁺/K⁺-ATPase .
Q. What are the challenges in ensuring compound stability during experimental studies?
- Methodological Answer :
- Storage : Store lyophilized powder at –20°C in airtight, light-protected containers .
- Solubility : Use aqueous-organic solvent mixtures (e.g., 10% ethanol/PBS) to prevent aggregation .
- Degradation Monitoring : Perform stability tests via HPLC at regular intervals (e.g., 0, 24, 48 hours) .
Integration of Methodologies
Q. How can biochemical assays be integrated with immunological methods to study this compound?
- Methodological Answer :
- Combined Workflow :
Treat immune cells (e.g., macrophages) with the compound and measure cytokine release via ELISA (e.g., IL-6, TNF-α) .
Correlate cytokine levels with cardiac activity using ex vivo heart models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
